2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde
Description
The compound 2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde is a naphthalene-based aldehyde featuring a piperidinyl ethoxy substituent.
Key Features of the Benzaldehyde Analog (CAS 125418-89-5):
- Molecular Formula: C₁₄H₁₇NO₃
- Molecular Weight: 247.29 g/mol
- Structural Motifs: A benzaldehyde core with a 2-(2-oxo-2-piperidin-1-yl)ethoxy substituent .
- Functional Groups: Aldehyde (-CHO), ether (-O-), and piperidinyl amide (-N-C=O).
The naphthaldehyde variant would differ by replacing the benzene ring with a naphthalene system, increasing molecular weight and lipophilicity.
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethoxy)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C18H19NO3/c20-12-16-15-7-3-2-6-14(15)8-9-17(16)22-13-18(21)19-10-4-1-5-11-19/h2-3,6-9,12H,1,4-5,10-11,13H2 |
InChI Key |
VWFADGOUDRKQOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=C(C3=CC=CC=C3C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde typically involves the reaction of 2-hydroxy-1-naphthaldehyde with 2-(piperidin-1-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthoic acid.
Reduction: 2-(2-Hydroxy-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-2-(piperidin-1-yl)ethoxy)-1-naphthaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
2-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde (CAS 125418-89-5)
- Core Structure: Benzaldehyde derivative.
- Molecular Weight: 247.29 g/mol.
- Key Applications: Likely serves as a synthetic intermediate due to its aldehyde group, enabling condensation or nucleophilic addition reactions.
- Physicochemical Properties: Limited data, but the piperidinyl ethoxy group may enhance solubility in polar solvents compared to unsubstituted benzaldehydes .
Afbobetin Hydrochloride (USAN zz-103)
- Core Structure: 6-(Piperidin-1-yl)naphthalen-2-yl cyanoacrylate ester with a polyethylene glycol (PEG)-like chain.
- Molecular Formula: C₂₃H₂₉ClN₂O₅ (hydrochloride salt).
- Key Applications: Diagnostic agent for early Alzheimer’s disease detection.
- Functional Groups: Cyanoacrylate (-C(CN)=CH-COO-), PEG-like ether chain, and piperidinyl amide .
- Advantages: The PEG chain improves solubility and bioavailability, while the cyanoacrylate group enables covalent binding to biological targets.
Hypothetical 1-Naphthaldehyde Derivative
- Core Structure: Naphthalene ring with aldehyde and piperidinyl ethoxy substituents.
- Estimated Molecular Weight: ~297.35 g/mol (assuming C₁₈H₁₉NO₃).
- Predicted Properties: Higher lipophilicity than benzaldehyde analogs due to the naphthalene system. Enhanced UV absorption for analytical detection (common in naphthalene derivatives).
Data Table: Structural and Functional Comparison
Research Findings and Implications
Role of the Piperidinyl Group
Impact of Aromatic Systems
- Naphthalene vs. However, this also increases molecular weight and may reduce solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
